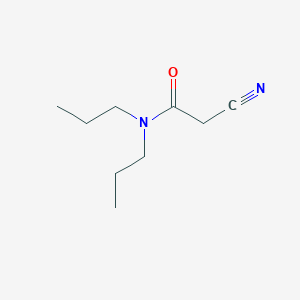

2-cyano-N,N-dipropylacetamide

Overview

Description

2-Cyano-N,N-dipropylacetamide is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 .

Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-cyano-N,N-dipropylacetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of 2-cyano-N,N-dipropylacetamide is represented by the formula C9H16N2O .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-cyano-N,N-dipropylacetamide include a molecular weight of 168.23600 and a LogP value of 1.54868 .Scientific Research Applications

Proteomics Research

2-cyano-N,N-dipropylacetamide: is utilized in proteomics research . This field involves the large-scale study of proteins, particularly their structures and functions. The compound can be used as a building block in the synthesis of complex molecules that interact with proteins, aiding in the identification and understanding of protein functions.

Synthesis of Heterocycles

In organic synthesis , 2-cyano-N,N-dipropylacetamide serves as a precursor for the formation of heterocyclic compounds . These structures are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities.

Pharmacological Applications

The compound has significant applications in medicinal chemistry . It’s involved in the synthesis of various biologically active molecules, particularly those with potential anticancer properties . Its cyano and acetamide groups make it a versatile intermediate for creating novel therapeutic agents.

Agrochemical Delivery

In the realm of agrochemicals , 2-cyano-N,N-dipropylacetamide could be explored for the development of nano-agrochemicals . These advanced formulations aim to increase the efficacy and reduce the environmental impact of agricultural chemicals.

Chemical Research

This compound is also important in broader chemical research for its role in the development of new synthetic methodologies . It can be used to test and improve chemical reactions that are fundamental to industrial processes.

Industrial Chemistry

In industrial applications , 2-cyano-N,N-dipropylacetamide may be used as an intermediate in the synthesis of specialty chemicals . These chemicals have specific applications in various industries, ranging from manufacturing to technology.

Nanotechnology

The use of 2-cyano-N,N-dipropylacetamide in nanotechnology could be significant. It may contribute to the creation of nanomaterials with unique properties for use in electronics, coatings, and other advanced materials .

Environmental Sustainability

Lastly, this compound’s role in the synthesis of environmentally friendly chemicals makes it relevant for research in environmental sustainability . It could help in developing green chemistry practices that minimize waste and reduce toxic byproducts.

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name |

2-cyano-N,N-dipropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-3-7-11(8-4-2)9(12)5-6-10/h3-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAORRGUPLLEASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394299 | |

| Record name | 2-cyano-N,N-dipropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N,N-dipropylacetamide | |

CAS RN |

53807-35-5 | |

| Record name | 2-cyano-N,N-dipropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Octyloxy-5-[2-octyloxy-5-(1,1,3,3-tetramethylbutyl)phenylsulfonylamino]benzenesulfonyl chloride](/img/structure/B17707.png)